Spiro[3.3]heptane-2-carboxamide
Description
Significance of Spirocyclic Scaffolds in Modern Chemistry
Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are gaining increasing attention in medicinal chemistry for their unique three-dimensional (3D) structures. prepchem.comchemrxiv.orgnih.gov Unlike flat, aromatic systems, the inherent 3D nature of spirocycles provides a spatially diverse arrangement of functional groups, which can lead to improved potency and selectivity for biological targets. wikipedia.orgrsc.org The rigid nature of the spirocyclic core can also lock a molecule into a specific conformation, which is advantageous for optimizing interactions with protein binding sites. chemrxiv.org
The introduction of a spirocyclic scaffold can significantly enhance the physicochemical properties of a drug candidate. wikipedia.org By increasing the fraction of sp3-hybridized carbons (a measure of three-dimensionality), spirocycles can lead to improved solubility, metabolic stability, and pharmacokinetic profiles. chemrxiv.orgnih.gov This "escape from flatland" is a key strategy in modern drug design to develop novel therapeutics with improved efficacy and reduced side effects. Furthermore, the novelty of many spirocyclic systems offers opportunities for exploring new chemical space and securing intellectual property. rsc.org
Historical Context of Spiro[3.3]heptane Systems (e.g., Fecht Acid)
The study of spiro[3.3]heptane systems dates back to the early 20th century. A notable early example is spiro[3.3]heptane-2,6-dicarboxylic acid, commonly known as Fecht's acid. wikipedia.orgnih.gov This compound was named in honor of H. Fecht of the Strasbourg Institute of Chemistry, who first synthesized it. wikipedia.org Fecht's synthesis involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide, a method that built upon earlier work on the synthesis of spiropentane. wikipedia.org
Fecht's acid has been revisited in contemporary research as a non-aromatic alternative to terephthalic acid for creating metal-organic frameworks (MOFs). rsc.org Its rigid, spirocyclic structure offers greater steric bulk than traditional aromatic linkers, which can influence the resulting properties of the MOFs. rsc.org The historical work on Fecht's acid laid the groundwork for the synthesis and exploration of a wide range of spiro[3.3]heptane derivatives.
Academic Research Landscape of Spiro[3.3]heptane-2-carboxamide and its Derivatives
While direct research specifically on this compound is not extensively documented in publicly available literature, the academic landscape for its immediate precursor, spiro[3.3]heptane-2-carboxylic acid, and other derivatives is active. The synthesis of spiro[3.3]heptane-2-carboxylic acid has been described, involving the thermal decarboxylation of crude spiro[3.3]heptane-2,2-dicarboxylic acid. prepchem.com This carboxylic acid is a key intermediate for the synthesis of the target carboxamide, which can be readily prepared through standard amide coupling reactions.
The broader research on spiro[3.3]heptane derivatives highlights their potential as versatile building blocks in medicinal chemistry. chemrxiv.orgnih.gov For instance, various functionalized spiro[3.3]heptanes are being developed for use as synthetic building blocks to create novel drug candidates. chemrxiv.org The spiro[3.3]heptane core has been successfully incorporated into analogs of FDA-approved drugs, demonstrating its utility as a bioisostere for phenyl rings. chemrxiv.orgnih.gov This replacement can lead to patent-free compounds with retained or even improved biological activity. chemrxiv.org
Furthermore, the synthesis of amino acid analogs based on the spiro[3.3]heptane scaffold is an active area of investigation. nih.govnih.gov These conformationally constrained amino acids are valuable tools in biochemistry and drug design. nih.gov The research into these various derivatives underscores the significant potential of the spiro[3.3]heptane scaffold in generating diverse and biologically relevant molecules.
Below is a table summarizing some of the key research areas and findings related to spiro[3.3]heptane derivatives:
| Research Area | Key Findings |
| Synthesis of Building Blocks | Development of synthetic routes to functionalized spiro[3.3]heptanes for use in medicinal chemistry. chemrxiv.org |
| Bioisosteric Replacement | Spiro[3.3]heptane can serve as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.orgnih.gov |
| Conformationally Restricted Amino Acids | Synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane for applications in chemistry, biochemistry, and drug design. nih.gov |
| Glutamic Acid Analogs | A practical, divergent synthetic approach to a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
spiro[3.3]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H2,9,10) |
InChI Key |
RAJQGFBSDVPCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)N |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the regiochemistry of Spiro[3.3]heptane-2-carboxamide. The chemical shifts and coupling patterns of the protons provide a detailed map of their positions relative to the functional groups and the spirocyclic core. While specific spectral data for this compound is not publicly available, analysis of related spiro[3.3]heptane derivatives, such as 6-oxospiro[3.3]heptane-2-carboxylic acid, offers insights into the expected proton environments. chemicalbook.com The protons on the cyclobutane (B1203170) rings would exhibit complex splitting patterns due to geminal and vicinal couplings, with their chemical shifts influenced by the anisotropic effects of the amide group. The determination of stereoconfiguration in similar spiro[3.3]heptane systems has been successfully achieved using 2D NMR techniques. researchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H on C2 | 2.5 - 3.0 | Multiplet |
| CH₂ adjacent to spiro-center | 1.8 - 2.4 | Multiplets |
| Other CH₂ protons | 1.6 - 2.2 | Multiplets |
| NH₂ | 5.5 - 7.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 170 - 180 |
| Spiro-carbon (C4) | 40 - 50 |
| C2 | 45 - 55 |
| CH₂ carbons | 25 - 40 |
Mass Spectrometry (MS) for Molecular Formula Validation (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio of an ion with very high accuracy, HRMS can unequivocally validate the molecular formula of this compound (C₈H₁₃NO). This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers or impurities. The exact mass of Spiro[3.3]heptane-2,6-diamine has been determined as 126.115698455 Da, showcasing the precision of this method for related spiro[3.3]heptane structures. nih.gov
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid. This technique allows for the precise determination of atomic positions, bond lengths, and bond angles, offering an unambiguous picture of the molecule's three-dimensional structure.
For chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), X-ray crystallography is the gold standard for determining the absolute configuration. springernature.com This is particularly important when the compound is enantiomerically pure. The technique relies on the phenomenon of anomalous scattering, which can distinguish between the two enantiomers in a non-centrosymmetric crystal lattice. ed.ac.ukresearchgate.net The assignment of the absolute configuration is critical for understanding its biological activity and interaction with other chiral molecules. The Flack parameter, refined during the crystallographic analysis, is a key indicator of the correct absolute structure. researchgate.net
X-ray crystallography provides highly accurate measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. researchgate.net This data offers a detailed understanding of the geometric constraints imposed by the spirocyclic system. The four-membered rings in the spiro[3.3]heptane scaffold are known to be rigid. nih.gov The analysis of these parameters reveals the degree of ring strain and the specific conformation adopted by the cyclobutane rings. The exit vectors from the spiro[3.3]heptane core are non-collinear, which is a defining geometric feature of this scaffold. chemrxiv.org
Table 3: Representative Bond Angles in Spiro[3.3]heptane Derivatives
| Angle | Value (°) |
| C-C-C (in cyclobutane ring) | ~88-92 |
| C-C(spiro)-C | ~110-115 |
Confirmation of Axial Chirality in Spiro[3.3]heptane Derivatives
Spiro[3.3]heptane derivatives are notable for possessing axial chirality, a type of stereoisomerism where the molecule lacks a traditional chiral center but is chiral due to non-planar arrangement of substituent groups around a chiral axis. wikipedia.org This is in contrast to point chirality, which arises from an atom, typically carbon, bonded to four different groups. wikipedia.org In the case of spiro[3.3]heptanes, the chiral axis passes through the spiro carbon atom. stackexchange.comechemi.com The restricted rotation around this axis leads to non-superimposable mirror images. wikipedia.org
The confirmation of this axial chirality is paramount and is often achieved through a combination of synthetic strategies and advanced spectroscopic techniques. One common approach involves the synthesis of diastereomeric derivatives. For instance, a racemic spiro[3.3]heptane carboxylic acid can be reacted with a chiral auxiliary, such as (-)-camphorsultam, to form diastereomeric amides. nih.gov These diastereomers, possessing different physical properties, can then be separated and their structures elucidated. nih.gov
X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of these chiral molecules. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be mapped out, providing conclusive evidence of axial chirality. chemrxiv.orgresearchgate.net For example, the spatial structure of various 6-trifluoromethyl spiro[3.3]heptane derivatives has been evaluated using X-ray diffraction studies. chemrxiv.org
Furthermore, chiroptical spectroscopy, such as Circular Dichroism (CD), plays a vital role. The differential absorption of left and right circularly polarized light by a chiral molecule provides a unique spectral fingerprint. Theoretical calculations, like time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different enantiomers, and comparison with experimental spectra allows for the assignment of the absolute configuration. researchgate.net
Enzyme-catalyzed asymmetric synthesis and resolution are also powerful tools. Enzymes, being inherently chiral, can selectively catalyze reactions on one enantiomer of a racemic mixture. For instance, pig liver esterase has been used for the asymmetric hydrolysis of a spiro[3.3]heptane derivative, yielding an optically active product and demonstrating the presence of axial chirality. rsc.org Similarly, racemic 2,6-disubstituted spiro[3.3]heptane derivatives have been successfully resolved through enantioselective enzyme-catalyzed hydrolysis. rsc.orgrsc.org
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the detection and characterization of radical intermediates that may form during chemical reactions involving this compound. libretexts.orgnih.gov This method is highly sensitive and specific to species with unpaired electrons, such as free radicals. libretexts.orgnih.gov
The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. libretexts.org When a molecule with an unpaired electron is placed in a magnetic field, the electron spin can align in two different energy states. uni-frankfurt.de The absorption of microwave radiation can induce a transition between these states, and the resulting spectrum provides a wealth of information about the radical's structure and environment. uni-frankfurt.de
A key feature of ESR spectra is the hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). libretexts.orguni-frankfurt.de The pattern and magnitude of this splitting can reveal the identity and number of nuclei interacting with the unpaired electron, thus helping to elucidate the structure of the radical intermediate. acs.org
In the context of this compound, ESR can be employed to study radical-mediated reactions. For instance, if a reaction is suspected to proceed through a radical mechanism, ESR can be used to directly observe the transient radical species. Spin trapping is a common technique where a "spin trap" molecule reacts with the transient radical to form a more stable radical that can be more easily detected by ESR. nih.govnih.gov For example, 2-methyl-2-nitrosopropane (B1203614) (MNP) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) have been used to trap and identify p-tolylsulfonyl radicals. nih.gov
The sensitivity of ESR allows for the detection of very low concentrations of radicals, making it a powerful tool for mechanistic studies. libretexts.org By analyzing the ESR spectrum, researchers can gain insights into the electronic structure and distribution of the unpaired electron within the radical intermediate of a spiro[3.3]heptane derivative.
High-Performance Liquid Chromatography (HPLC) for Optical Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the optical purity, or enantiomeric excess, of chiral compounds like this compound. nih.gov The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. sigmaaldrich.com This is most commonly achieved by using a chiral stationary phase (CSP) within the HPLC column. nih.gov
CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and, consequently, their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated excellent enantioselectivity for a broad range of compounds. nih.gov
The choice of mobile phase is also critical for achieving optimal separation. Different modes of HPLC can be employed, including normal-phase, reversed-phase, and polar organic modes, depending on the properties of the analyte. sigmaaldrich.comsigmaaldrich.com For instance, the separation of diastereomeric amides of a spiro[3.3]heptane derivative was achieved using HPLC on a silica (B1680970) gel column. nih.gov
An alternative to using a CSP is the indirect method, where the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. nih.gov
The data obtained from a chiral HPLC analysis is typically presented as a chromatogram, showing the separated peaks of the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee) or the e/e ratio. sigmaaldrich.com This quantitative information is crucial in fields like medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry.
Interactive Data Table: HPLC Methods for Chiral Spiro[3.3]heptane Derivatives
| Compound Class | Chiral Stationary Phase (CSP) / Method | Mobile Phase | Purpose | Reference |
| Spiro[3.3]heptane Dicarboxylic Acids | Chiral Stationary Phase | Not Specified | Preparation of homochiral MOF | researchgate.net |
| Diastereomeric Amides | Silica Gel | Not Specified | Separation of diastereomers | nih.gov |
| Racemic Spiro[3.3]heptane Derivatives | Not Specified | Not Specified | Resolution via enzyme-catalyzed hydrolysis | rsc.org |
| Racemic 2 | IE™ column | n-heptane/iPrOH 70:30 v/v | Separation of enantiomers | researchgate.net |
This table summarizes various HPLC approaches used for the separation and analysis of chiral spiro[3.3]heptane derivatives, highlighting the versatility of this technique in the characterization of these complex molecules.
Stereochemical Aspects of Spiro 3.3 Heptane 2 Carboxamide Derivatives
Chirality in Spiro[3.3]heptane Systems
The spiro[3.3]heptane framework, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom (the spiro center), is a source of unique stereochemical properties. When substituents are introduced at specific positions, such as C2 and C6, the molecule can exhibit axial chirality. acs.org This type of chirality arises not from a traditional stereocenter (a carbon with four different substituents), but from the spatial arrangement of substituents around an axis of chirality. stackexchange.com
In the case of 2,6-disubstituted spiro[3.3]heptanes, the chiral axis passes through the C2 and C6 carbons and the central spiro carbon (C4). yale.edu This arrangement is analogous to the chirality observed in allenes, where the two perpendicular π systems prevent the substituents from rotating freely, resulting in a non-superimposable mirror image. stackexchange.com The molecule lacks a plane of symmetry, and its chirality is defined by the helical orientation of the substituents. stackexchange.com While the stereodescriptors 'M' (minus) and 'P' (plus) can be used for axial chirality, the preferred IUPAC nomenclature utilizes the standard 'R' and 'S' descriptors to define the absolute configuration. stackexchange.comyale.edu
Diastereoselectivity in Synthetic Pathways
The synthesis of substituted spiro[3.3]heptane derivatives often involves the creation of multiple stereocenters, leading to the potential formation of diastereomers. Controlling the relative stereochemistry between these centers is a significant challenge in synthetic organic chemistry. The diastereoselectivity of a reaction determines the predominance of one diastereomer over others.
One notable synthetic approach involves a modified Strecker reaction using a chiral auxiliary, such as (R)-α-phenylglycinol or Ellman's sulfinamide, to introduce an amino acid moiety onto a spirocyclic ketone. nih.gov In the synthesis of spiro[3.3]heptane-based glutamic acid analogs, this method has been shown to yield diastereomeric products. nih.gov The reaction of the spirocyclic ketone with the chiral auxiliary can have low to moderate diastereoselectivity, meaning that both possible diastereomers are formed in significant amounts. nih.gov However, these diastereomeric intermediates are often separable by chromatographic techniques, allowing for the isolation of stereochemically pure compounds. nih.gov
Another strategy to achieve diastereoselectivity is through cycloaddition reactions, such as the oxa-hetero-Diels-Alder reaction, which has been used to synthesize novel spiro indanone fused pyrano[3,2-c]chromene derivatives with excellent diastereoselectivity. rsc.org While not directly involving spiro[3.3]heptane-2-carboxamide, this demonstrates a powerful method for controlling stereochemistry in the formation of complex spirocyclic systems.
Control of Enantiopurity in Synthesis
Achieving high enantiopurity, the predominance of a single enantiomer, is critical in medicinal chemistry. For spiro[3.3]heptane derivatives, several strategies have been effectively employed.
A highly efficient method is the use of biocatalytic desymmetrization. acs.org In this approach, a prochiral 6-oxospiro[3.3]heptane-2-carboxylic acid derivative can be reduced using ketoreductase (KRED) enzymes. These enzymes are highly stereoselective and can produce one enantiomer of the corresponding alcohol with high enantiomeric excess (ee). acs.org By selecting different "off-the-shelf" KRED enzymes, it is possible to access either enantiomer of the axially chiral alcohol product in high purity. acs.org The resulting enantiopure alcohol can then be elaborated into other functional groups, such as amino acids or esters, with minimal loss of enantiopurity. acs.org
| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ketoreductase (KRED) | Prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative | Axially chiral alcohol | High ee | acs.org |
Another approach involves the use of chiral auxiliaries, as mentioned previously. Although the initial diastereoselectivity may be moderate, the ability to separate the diastereomeric intermediates allows for the ultimate isolation of enantiopure target compounds. nih.gov Furthermore, novel synthetic routes, such as the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, have been developed to produce optically active spiro[3.3]heptan-1-ones when starting from chiral precursors. nih.gov
Conformational Analysis and Ring Strain Effects in Spiro[3.3]heptane
The spiro[3.3]heptane scaffold is composed of two four-membered cyclobutane rings. Cyclobutane itself is not planar; it adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a flat structure. The spiro[3.3]heptane system is considered a strained carbocycle due to the inherent angle and torsional strain within the two cyclobutane rings. nih.govacs.org
Computational studies on the related spiro[3.3]hept-1-ylidene have shown that the dual-ring system can adopt at least four distinct geometric conformations. acs.org These conformers differ in the degree of puckering of the cyclobutylidene rings, with some being significantly puckered and others being flatter. acs.org This conformational flexibility, dictated by the inherent ring strain, can influence the molecule's reactivity and selectivity in chemical reactions. acs.org
The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane core makes it an attractive scaffold in medicinal chemistry. acs.org It can act as a conformationally restricted surrogate for more flexible structures like cyclohexane (B81311) or as a non-planar bioisostere for phenyl rings. acs.orgchemrxiv.org The strain within the molecule is a key feature; for instance, a "strain-relocating" semipinacol rearrangement has been exploited as a key step in an efficient synthesis of spiro[3.3]heptan-1-ones, demonstrating how the inherent strain can be harnessed for synthetic utility. nih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of Spiro[3.3]heptane-2-carboxamide. The spiro[3.3]heptane framework consists of two cyclobutane (B1203170) rings sharing a single carbon atom. nih.gov These cyclobutane rings are not planar but are puckered to relieve ring strain. acs.org
Computational Approaches to Conformational Preferences
The conformational landscape of this compound is primarily dictated by the puckering of the two cyclobutane rings and the orientation of the carboxamide substituent. The spiro[3.3]heptane core itself is known to possess a non-planar, puckered conformation. acs.org The carboxamide group can exist in different orientations relative to the cyclobutane ring to which it is attached.
Analysis of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical structure and are crucial for in silico drug discovery and development. For this compound, several key descriptors can be computationally estimated.
| Descriptor | Predicted Value/Range | Significance |
| Molecular Weight | ~139.19 g/mol | Influences pharmacokinetic properties. |
| Topological Polar Surface Area (TPSA) | ~43.09 Ų | A key indicator of drug absorption and brain penetration. |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Important for molecular recognition and binding to biological targets. |
| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | Important for molecular recognition and binding to biological targets. |
| Rotatable Bonds | 1 (the C-C bond connecting the carboxamide group) | Influences conformational flexibility. |
These descriptors suggest that this compound possesses drug-like properties, with a low molecular weight, a moderate TPSA, and the capacity for hydrogen bonding. The limited number of rotatable bonds, a consequence of the rigid spirocyclic core, is a desirable feature in drug design as it reduces the entropic penalty upon binding to a target.
Modeling of Reaction Mechanisms and Transition States
The formation of this compound typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with ammonia (B1221849) or an ammonia equivalent. The mechanism of this amide bond formation can be computationally modeled to understand the reaction pathway and identify the transition states.
The reaction likely proceeds through a nucleophilic attack of the nitrogen atom of ammonia on the carbonyl carbon of the carboxylic acid. youtube.comyoutube.com This is often facilitated by a coupling agent in experimental settings. Computational studies can elucidate the energetics of the tetrahedral intermediate and the subsequent dehydration step that leads to the final amide product. youtube.com Understanding the transition state energies can help in optimizing reaction conditions.
In Silico Exploration of Bioisosteric Relationships
The spiro[3.3]heptane scaffold has been extensively explored as a bioisostere for various cyclic systems, most notably the benzene (B151609) ring. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The three-dimensional and rigid nature of the spiro[3.3]heptane core makes it an attractive replacement for planar aromatic rings, offering improved physicochemical properties such as increased solubility and metabolic stability. researchgate.netrsc.org
In silico studies, including molecular docking and shape similarity analysis, can be used to explore the bioisosteric potential of this compound. By replacing a phenylcarboxamide moiety in a known bioactive molecule with this compound, researchers can computationally predict whether the spirocyclic analogue can maintain the key interactions with the biological target. The non-coplanar exit vectors of the spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a meta-substituted benzene ring. nih.gov This makes this compound a promising building block for the design of novel therapeutic agents with improved properties. nih.govnih.gov
Chemical Reactivity and Reaction Mechanisms
Mechanisms of Ring-Opening and Cycloaddition Reactions in Spiro[3.3]heptane Systems
The high ring strain of the spiro[3.3]heptane core, estimated to be significant, makes it susceptible to ring-opening reactions. researchgate.net These reactions are often initiated by radical species or transition metal catalysts, which can cleave one of the C-C bonds of the cyclobutane (B1203170) rings, leading to a more stable, less strained structure. For instance, the radical ring-opening polymerization of bicyclobutanes, which share structural similarities with the spiro[3.3]heptane system, can be viewed as a process driven by the release of ring strain. nih.govuni.lu
While specific studies on the ring-opening of spiro[3.3]heptane-2-carboxamide are not extensively documented, the principles governing the reactivity of the parent spiro[3.3]heptane can be applied. The reaction would likely proceed through the formation of a diradical intermediate, which can then propagate to form polymeric materials or be trapped by other reagents.
Cycloaddition reactions involving the spiro[3.3]heptane system are less common due to the saturated nature of the core. However, derivatives of spiro[3.3]heptane can participate in cycloadditions. For example, the introduction of a double bond into the framework would enable it to act as a dienophile or diene in Diels-Alder reactions. nih.gov Furthermore, spirocyclopropyl oxindoles, which contain a related spirocyclic cyclopropane (B1198618) ring, have been shown to undergo [3+3] cycloaddition reactions with nitrones. chemrxiv.org This suggests that with appropriate functionalization, the spiro[3.3]heptane framework could be engineered to participate in cycloaddition chemistry.
A notable synthetic route to spiro[3.3]heptan-1-ones involves a formal [2+2] cycloaddition of a keteneiminium salt with an alkene, followed by hydrolysis. acs.org This method highlights how cycloaddition chemistry can be employed to construct the spiro[3.3]heptane skeleton itself.
Radical Reactions and Rearrangements Involving Spiro[3.3]heptane Radicals
The study of spiro[3.3]heptane radicals provides significant insight into the reactivity of this strained system. Electron spin resonance (e.s.r.) spectroscopy has been used to observe both spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals, which are generated from the parent hydrocarbon via hydrogen abstraction. researchgate.net The formation of these radicals occurs at approximately the same rate from both the C(2) and C(3) positions. researchgate.net
The spiro[3.3]heptan-2-yl radical, which would be formed by hydrogen abstraction from the carbon bearing the carboxamide group in our target molecule, is known to undergo rearrangement at temperatures above approximately 290 K to the cyclobutenylpropyl radical. researchgate.net This rearrangement is a consequence of the high ring strain and provides a pathway to a more stable, open-chain radical.
Furthermore, spiro[3.3]heptylmethyl radicals, generated from the corresponding bromo compound, have been observed to rearrange to 1-allylcyclobutylmethyl radicals. researchgate.net This indicates a propensity for β-scission in radicals derived from the spiro[3.3]heptane framework, a common reaction pathway for strained ring systems.
Mechanistic Studies of Functional Group Transformations (e.g., Oxidation, Reduction, Substitution)
The carboxamide group in this compound can undergo a variety of well-established functional group transformations.
Oxidation and Reduction:
The oxidation of a spiro[3.3]heptane derivative has been reported in the synthesis of a phenol (B47542) from an organoboron compound using hydrogen peroxide. researchgate.net The reduction of a ketone on the spiro[3.3]heptane framework to an alcohol using lithium aluminum hydride has also been demonstrated. researchgate.net These examples suggest that standard oxidizing and reducing agents can be employed to modify functional groups on the spiro[3.3]heptane core without disrupting the spirocyclic system, provided the reaction conditions are controlled. nih.govnih.gov
Substitution:
The synthesis of various functionalized spiro[3.3]heptanes often involves substitution reactions. For instance, treatment of a bromo-substituted spiro[3.3]heptane with n-butyllithium followed by reaction with an electrophile allows for the introduction of various functional groups. researchgate.net The synthesis of spiro[3.3]heptane-2-carboxylic acid itself can be achieved through the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid. researchgate.net This carboxylic acid can then be converted to the corresponding carboxamide.
The table below summarizes some of the key functional group transformations that have been reported for spiro[3.3]heptane derivatives.
| Precursor | Reagents | Product | Reaction Type |
| Bromo-substituted spiro[3.3]heptane | 1. nBuLi 2. B(OMe)3 | Organoboron-substituted spiro[3.3]heptane | Substitution |
| Bromo-substituted spiro[3.3]heptane | 1. nBuLi 2. CO2 | Carboxylic acid-substituted spiro[3.3]heptane | Substitution |
| Ketone-substituted spiro[3.3]heptane | LiAlH4 | Alcohol-substituted spiro[3.3]heptane | Reduction |
| Organoboron-substituted spiro[3.3]heptane | H2O2 | Phenol-substituted spiro[3.3]heptane | Oxidation |
| Spiro[3.3]heptane-2,2-dicarboxylic acid | Heat | Spiro[3.3]heptane-2-carboxylic acid | Decarboxylation |
Catalytic Reactions Involving Spiro[3.3]heptane Derivatives
While specific catalytic reactions involving this compound as a substrate or ligand are not widely reported, the broader class of spiro[3.3]heptane derivatives has been utilized in catalysis.
A notable example is the use of 2,6-diazaspiro[3.3]heptane, a structural analog of piperazine, in palladium-catalyzed aryl amination reactions. researchgate.net This demonstrates that the spiro[3.3]heptane framework can serve as a scaffold for ligands in transition metal catalysis. The rigid, three-dimensional structure of the spiro[3.3]heptane core can influence the steric and electronic properties of the resulting catalyst, potentially leading to unique reactivity and selectivity.
Furthermore, rhodium-catalyzed reactions are known to effect transformations on amides. For instance, a "hook-and-slide" strategy for the homologation of tertiary amides utilizes a rhodium complex to activate a C-C bond. researchgate.net Rhodium(III) catalysts have also been employed for the amidation of unactivated C(sp3)-H bonds. chemrxiv.org These examples suggest the potential for developing catalytic transformations directly on the this compound molecule, for instance, through C-H activation or other directed reactions.
The table below provides examples of catalytic reactions involving spiro[3.3]heptane derivatives or related amide systems.
| Substrate/Ligand | Catalyst | Reaction Type |
| 2,6-Diazaspiro[3.3]heptane | Palladium | Aryl Amination |
| Tertiary Amides | Rhodium Complex | Homologation |
| Alkanes | Rhodium(III) Complex | C-H Amidation |
Applications of Spiro 3.3 Heptane 2 Carboxamide and Its Scaffolds in Materials Science and Supramolecular Chemistry
Utilization in Metal-Organic Frameworks (MOFs)
The development of advanced porous materials, such as metal-organic frameworks (MOFs), relies heavily on the design of organic linkers that dictate the resulting structure and function. While direct studies on Spiro[3.3]heptane-2-carboxamide in MOF synthesis are not yet prevalent in the literature, the closely related dicarboxylic acid analogue, spiro[3.3]heptane-2,6-dicarboxylic acid, has demonstrated significant promise in this area.
Ligand Design and Coordination Chemistry
The rigid and chiral nature of the spiro[3.3]heptane scaffold makes it an attractive candidate for creating novel MOF structures. The defined stereochemistry and fixed spatial orientation of functional groups allow for precise control over the coordination environment and the resulting framework topology.
Research has shown that spiro[3.3]heptane-2,6-dicarboxylic acid can act as a ditopic organic linker, coordinating to metal centers through its carboxylate groups. The coordination of this linker with metal ions can lead to the formation of robust, three-dimensional frameworks with specific pore geometries. The inherent chirality of substituted spiro[3.3]heptane derivatives can also be transferred to the resulting MOF, opening avenues for the development of chiral porous materials for enantioselective applications. The amide group in this compound introduces an additional functional site capable of hydrogen bonding, which could further influence the framework assembly and guest-host interactions within the pores.
Applications in Gas Storage and Separation Technologies
The porous nature of MOFs makes them prime candidates for applications in gas storage and separation. The specific size, shape, and chemical environment of the pores within a MOF determine its affinity and capacity for different gas molecules.
While specific data on MOFs constructed from this compound is not available, the principles derived from MOFs using the dicarboxylic acid analogue are instructive. The incorporation of the constrained spirocyclic core into the MOF structure can create well-defined microporous environments. The rigidity of the spiro[3.3]heptane linker helps to prevent pore collapse upon desolvation, a critical factor for maintaining permanent porosity. The introduction of the carboxamide functionality could enhance the affinity for specific gases, such as carbon dioxide, through dipole-quadrupole interactions and hydrogen bonding, potentially leading to improved selectivity in gas separation processes.
Integration into Polymer Systems for Enhanced Properties
The unique geometry and rigidity of the spiro[3.3]heptane scaffold offer intriguing possibilities for the development of novel polymers with tailored properties. While the direct polymerization of this compound is not extensively documented, the incorporation of the spiro[3.tria]heptane motif into polymer backbones or as pendant groups is an area of growing interest.
The introduction of such a rigid, three-dimensional structure can significantly impact the physical and mechanical properties of a polymer. For instance, incorporating spiro[3.3]heptane units can increase the glass transition temperature (Tg) of a polymer, enhancing its thermal stability. The spirocyclic nature of the unit can also disrupt polymer chain packing, leading to materials with altered density, solubility, and optical properties. The carboxamide group, with its hydrogen bonding capability, could further influence inter-chain interactions, affecting the polymer's mechanical strength and morphology.
Role in Advanced Coatings and Adhesives Formulations
The development of high-performance coatings and adhesives often requires monomers and additives that can impart specific properties such as hardness, adhesion, and chemical resistance. The spiro[3.3]heptane scaffold, with its inherent rigidity and thermal stability, presents a promising platform for creating new components for these formulations.
Derivatives of spiro[3.3]heptane can be functionalized with reactive groups, such as hydroxyls or isocyanates, allowing for their incorporation into polyurethane or epoxy networks. The rigid spirocyclic core can enhance the crosslink density of the resulting coating or adhesive, leading to improved hardness, scratch resistance, and durability. Furthermore, the three-dimensional nature of the spiro[3.3]heptane unit can influence the surface properties of a coating, potentially affecting its gloss and wettability. The presence of the carboxamide group in this compound could improve adhesion to polar substrates through hydrogen bonding interactions.
Spiro[3.3]heptane Scaffolds in Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The predictable geometry and defined functional group positioning of spiro[3.3]heptane derivatives make them excellent building blocks for the construction of well-defined supramolecular architectures. nih.gov
Self-Assembly Processes
Self-assembly is a fundamental principle in supramolecular chemistry, where molecules spontaneously organize into ordered structures. nih.govnih.gov The spiro[3.3]heptane scaffold can be functionalized with recognition motifs, such as hydrogen bonding groups or aromatic surfaces, to direct its self-assembly into discrete nanostructures or extended networks. nih.gov
Advanced Concepts in Spiro 3.3 Heptane Scaffold Design for Chemical Research
Spiro[3.3]heptane as a Saturated Bioisostere for Aromatic Systems
The phenyl ring is a ubiquitous feature in a vast number of bioactive molecules and approved drugs. chemrxiv.org However, its aromaticity can sometimes lead to undesirable metabolic profiles. Consequently, the replacement of phenyl rings with saturated, three-dimensional scaffolds, known as bioisosteres, has become a significant strategy in drug discovery. The spiro[3.3]heptane core has proven to be an effective non-classical bioisostere for benzene (B151609), offering a saturated, patent-free alternative. chemrxiv.orgnih.gov
Mimicry of Phenyl Ring Substitution Patterns
The spiro[3.3]heptane scaffold can effectively mimic the substitution patterns of mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgresearchgate.netchemrxiv.org This mimicry is crucial for maintaining the biological activity of the parent molecule. By careful placement of substituents on the spiro[3.3]heptane core, it is possible to replicate the spatial arrangement of functional groups present on the original aromatic ring. This allows for the preservation of key interactions with biological targets. For instance, the incorporation of the spiro[3.3]heptane core into the structures of the anticancer drugs Vorinostat and Sonidegib, as well as the local anesthetic Benzocaine, in place of their respective phenyl rings, has yielded saturated analogs with high activity. chemrxiv.org
Non-collinear Exit Vector Considerations
A key distinction between spiro[3.3]heptane and other saturated bioisosteres like bicyclo[1.1.1]pentane or cubane (B1203433) is the orientation of its exit vectors—the bonds connecting the scaffold to the rest of the molecule. chemrxiv.org While many bioisosteres of para-substituted phenyl rings aim to maintain the collinearity of these vectors, spiro[3.3]heptane possesses non-collinear exit vectors. chemrxiv.orgresearchgate.net This non-collinearity introduces a distinct three-dimensional trajectory for the substituents, which can be advantageous in exploring new chemical space and optimizing interactions within a binding pocket. chemrxiv.org Research has demonstrated that this non-collinear arrangement does not preclude effective mimicry of the phenyl ring and can lead to potent bioactive compounds. chemrxiv.orgnih.gov
| Parameter | para-Substituted Benzenes | Spiro[3.3]heptanes |
| Exit Vector Angle (θ) | ~0° (collinear) | 22.8-29.7° (non-collinear) |
| Planarity | Planar | Non-planar (/θ/ = 129-130°) |
Design of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies
The rigidity of the spiro[3.3]heptane scaffold is a significant asset in the design of conformationally restricted analogues for structure-activity relationship (SAR) studies. nih.gov By locking the relative orientation of substituents, researchers can gain a clearer understanding of the bioactive conformation of a molecule—the specific three-dimensional arrangement required for optimal interaction with its biological target. This conformational restriction reduces the entropic penalty upon binding, which can lead to enhanced potency and selectivity. nih.gov The synthesis of libraries of regio- and stereoisomers of spiro[3.3]heptane-based compounds allows for a systematic exploration of the chemical space around a pharmacophore, providing valuable insights for drug design. nih.gov
Heteroatom-Containing Spiro[3.3]heptane Derivatives (e.g., Aza-, Oxa-, Thia-spiro[3.3]heptanes)
The introduction of heteroatoms such as nitrogen (aza), oxygen (oxa), and sulfur (thia) into the spiro[3.3]heptane framework further expands its utility and allows for fine-tuning of its physicochemical properties. rsc.orgrsc.org These heteroatomic derivatives are of significant interest as bioisosteres for common saturated heterocycles found in many drugs, such as piperidine, piperazine, and morpholine. rsc.org
Strategic Introduction of Heteroatoms
The placement of heteroatoms within the spiro[3.3]heptane scaffold is a strategic decision that can profoundly impact its properties. For example, 2,6-diazaspiro[3.3]heptane has been successfully employed as a bioisostere for piperazine, leading to improved target selectivity and reduced cytotoxicity in certain drug candidates. rsc.org Similarly, 2-oxaspiro[3.3]heptane and 1-azaspiro[3.3]heptane are explored as replacements for tetrahydro-2H-pyran and piperidine, respectively. rsc.org The synthesis of these heteroatom-containing spirocycles is an active area of research, with efforts focused on developing efficient and scalable routes to these valuable building blocks. rsc.orgresearchgate.net
Impact on Molecular Topology and Vectorization
The incorporation of heteroatoms alters the molecular topology and introduces new vectorized functionalities. rsc.orgrsc.org For instance, the lone pair of electrons on a nitrogen or oxygen atom can act as a hydrogen bond acceptor, a feature absent in the parent carbocyclic spiro[3.3]heptane. This allows for the formation of additional or alternative interactions with a biological target. Furthermore, the inclusion of a heteroatom provides an exit vector that can be orthogonal to the carbon-centered exit vectors, enabling a more diverse three-dimensional exploration of chemical space. rsc.org This strategic placement of heteroatoms can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability. rsc.orgresearchgate.net
| Heteroatom-Containing Spiro[3.3]heptane | Common Bioisosteric Replacement | Key Features |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Improved selectivity, reduced cytotoxicity in some cases. rsc.org |
| 2-Azaspiro[3.3]heptane | Piperidine | Rigid scaffold, potential for improved properties. univ.kiev.ua |
| 1-Azaspiro[3.3]heptane | Piperidine | Similar basicity and solubility to 2-azaspiro[3.3]heptane isomer. rsc.org |
| 2-Oxaspiro[3.3]heptane | Tetrahydro-2H-pyran | Introduction of hydrogen bond acceptor. rsc.org |
| 1-Oxaspiro[3.3]heptane | Tetrahydro-2H-pyran | Less explored isomer with potential for novel interactions. rsc.org |
Development of Novel Building Blocks for Organic Synthesis
The spiro[3.3]heptane motif has garnered significant attention in medicinal chemistry and materials science due to its rigid, three-dimensional structure that offers a unique conformational constraint. This scaffold is increasingly utilized as a bioisostere for more common carbocyclic and heterocyclic rings, providing an avenue to escape the "flatland" of traditional planar molecules in drug design. chemrxiv.orgchemrxiv.org The development of functionalized spiro[3.3]heptane derivatives, such as Spiro[3.3]heptane-2-carboxamide, is crucial for their integration into complex molecular architectures. These building blocks serve as versatile modules for creating novel compounds with potentially improved physicochemical and pharmacological properties. chemrxiv.orgsigmaaldrich.com
The synthesis of this compound and its derivatives represents a key advancement in the accessibility of spirocyclic scaffolds for organic synthesis. These compounds are not only valuable as standalone fragments but also as precursors for more elaborate structures. Their development has been driven by the need for innovative, patent-free chemical entities with enhanced three-dimensionality. chemrxiv.orgnih.gov
Detailed Research Findings
Research into spiro[3.3]heptane-based building blocks has led to the development of robust synthetic routes for a variety of functionalized derivatives. A common strategy for accessing compounds like this compound involves the initial synthesis of a carboxylic acid precursor, followed by amidation.
One established method to prepare the core spiro[3.3]heptane structure involves the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid. prepchem.com More advanced and scalable syntheses have also been reported. For instance, a practical approach to mono- and bifunctional spiro[3.3]heptane derivatives starts from commercially available cyclobutanone (B123998) derivatives. chemrxiv.org A key intermediate, 1,1-bis(bromomethyl)cyclobutane, can be prepared on a large scale and subsequently used in a double alkylation reaction with diethyl malonate to construct the spiro[3.3]heptane core. chemrxiv.org The resulting diester can be hydrolyzed and decarboxylated to yield Spiro[3.3]heptane-2-carboxylic acid. chemrxiv.orgprepchem.com
The conversion of the carboxylic acid to the corresponding carboxamide is a standard transformation in organic synthesis. This can be achieved through various amide coupling protocols, for example, by activating the carboxylic acid with a coupling reagent (e.g., a carbodiimide) followed by the addition of an amine. While direct synthesis of this compound is not extensively detailed in the literature as a primary research focus, its formation from the corresponding carboxylic acid is a well-established synthetic step.
Furthermore, research has expanded to include a wide array of substituted spiro[3.3]heptane building blocks, including those with fluorine and trifluoromethyl groups, which can significantly modulate the physicochemical properties of the resulting molecules. chemrxiv.orgresearchgate.net For example, the synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid has been achieved on a multigram scale, providing access to a valuable building block for introducing both a spirocyclic core and a trifluoromethyl group. chemrxiv.org
The development of azaspiro[3.3]heptane derivatives has also been a significant area of research, providing building blocks with incorporated nitrogen atoms that can serve as key pharmacophoric elements. acs.orgnih.gov These efforts highlight the modularity and versatility of the spiro[3.3]heptane scaffold in generating a diverse library of building blocks for organic synthesis.
Data Tables
Table 1: Physicochemical Properties of Spiro[3.3]heptane-2-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | nih.govavantorsciences.com |
| Molecular Weight | 140.18 g/mol | avantorsciences.com |
| CAS Number | 28114-87-6 | avantorsciences.com |
| Appearance | Solid | prepchem.com |
Table 2: Representative Spiro[3.3]heptane-based Building Blocks
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Spiro[3.3]heptane-2-carboxylic acid | C₈H₁₂O₂ | 140.18 | Precursor to amides, esters, and other derivatives. prepchem.comnih.gov |
| 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | C₉H₁₁F₃O₂ | 208.18 | Introduces a trifluoromethyl group for property modulation. chemrxiv.orgambeed.com |
| 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid | C₁₃H₂₁NO₄ | 255.32 | Bifunctional building block with protected amine and carboxylic acid. achemblock.com |
| 2-Boc-2-aza-spiro[3.3]heptane-6-carboxylic acid | C₁₂H₁₉NO₄ | 241.29 | Azaspirocycle with orthogonal protecting groups. achemblock.com |
| (R)-spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) | C₉H₁₂O₄ | 184.19 | Chiral dicarboxylic acid for creating stereodefined structures. wikipedia.orgresearchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Underexplored Substitution Patterns and Topologies
While significant progress has been made in the synthesis and application of spiro[3.3]heptane derivatives, the full potential of this scaffold remains to be unlocked. A primary area of future research will involve the exploration of novel substitution patterns and the introduction of greater topological diversity.
Current research has largely focused on mono- and di-substituted spiro[3.3]heptanes. Future efforts will likely target the synthesis of polysubstituted derivatives, which could lead to molecules with more complex and finely-tuned three-dimensional shapes. The development of methods for the regioselective and stereoselective functionalization of the spiro[3.3]heptane core is crucial for this endeavor. For instance, creating optically active 3-substituted spiro[3.3]heptan-1-ones has been demonstrated, opening the door for the synthesis of enantiomerically pure, complex molecules. nih.gov
Furthermore, the exploration of different spirocyclic topologies containing the [3.3]heptane core is a promising direction. This includes the synthesis and investigation of heteroatom-containing spiro[3.3]heptanes beyond the well-studied aza- and oxa-derivatives. rsc.orgresearchgate.net The synthesis of novel spiro-heterocycles like 1-oxa-2,6-diazaspiro[3.3]heptane highlights the potential for creating new bioisosteres with unique properties. researchgate.net The development of synthetic routes to novel motifs such as 1,5-dioxaspiro[2.3]hexane, while not a spiro[3.3]heptane, showcases the broader interest in strained spirocyclic systems. researchgate.net
Development of Greener and More Scalable Synthetic Methodologies
The translation of promising spiro[3.3]heptane-containing compounds from laboratory-scale synthesis to industrial production necessitates the development of more sustainable and scalable synthetic routes. While current methods have proven effective for generating libraries of compounds for initial screening, they often rely on harsh reagents or multi-step sequences that are not amenable to large-scale manufacturing.
The development of expedient, one-pot procedures is also a key goal. A notable advancement is the synthesis of spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which can be performed in a telescopic manner. nih.gov Such efficient methods are critical for the cost-effective production of spiro[3.3]heptane building blocks.
Advanced Computational Tools for Predictive Design
The use of computational chemistry is becoming increasingly integral to the drug discovery process, and the design of novel spiro[3.3]heptane-based molecules is no exception. Advanced computational tools can provide valuable insights into the conformational preferences, physicochemical properties, and potential biological activities of new derivatives, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.
Future research will leverage a range of computational approaches, including:
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to accurately predict the geometric and electronic properties of spiro[3.3]heptane derivatives, aiding in the understanding of their reactivity and intermolecular interactions. longdom.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the spiro[3.3]heptane core and how it influences the presentation of substituents for interaction with biological targets. longdom.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of spiro[3.3]heptane-2-carboxamide derivatives with their biological activity, enabling the predictive design of more potent compounds. longdom.org
Virtual Screening and Molecular Docking: These techniques can be used to computationally screen large virtual libraries of spiro[3.3]heptane derivatives against specific protein targets, identifying promising candidates for synthesis and experimental testing. longdom.org
The integration of machine learning and artificial intelligence (AI) with these computational tools holds significant promise for accelerating the design-build-test-learn cycle in the development of new spiro[3.3]heptane-based compounds. longdom.org
Integration with High-Throughput Synthesis and Screening Platforms
To fully explore the chemical space around the this compound scaffold, it is essential to integrate advanced synthetic methodologies with high-throughput screening (HTS) platforms. This combination allows for the rapid generation and evaluation of large, diverse libraries of compounds, significantly accelerating the discovery of new bioactive molecules.
Future research will focus on developing robust and automated synthetic platforms capable of producing libraries of spiro[3.3]heptane derivatives with a wide range of functional groups and substitution patterns. These platforms will need to be compatible with the small-scale, parallel synthesis formats required for HTS. The development of efficient strategies for creating diverse libraries of key building blocks, such as azides for "click" chemistry, will be crucial for this effort. rsc.org
The resulting compound libraries can then be screened against a variety of biological targets using HTS assays. This approach has been successfully used to identify potent inhibitors for various enzymes and receptors. The availability of diverse compound libraries, such as those from Enamine, which include antiviral and nucleoside mimetic collections, provides a valuable resource for these screening campaigns. upenn.edu The integration of high-throughput synthesis and screening will undoubtedly play a pivotal role in uncovering the full therapeutic potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for Spiro[3.3]heptane-2-carboxamide derivatives?
- Methodology: A common approach involves introducing the amine group via reaction of ethylamine with an ester or acyl chloride derivative of spiro[3.3]heptane-2-carboxylic acid, followed by LiAlH4 reduction. This leverages the compound’s symmetry for regioselective functionalization . For example, hydrolysis of 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid methyl ester under basic conditions (NaOH/THF/H2O) achieves 87% yield .
Q. What safety protocols are critical when handling this compound analogs?
- Methodology: Use personal protective equipment (PPE) including gloves, eye protection, and masks. Avoid inhalation, ingestion, or skin contact. Safety protocols include P264 (post-handling washing), P280 (protective gear), and P305+P351+P338 (eye exposure management) .
Q. Which functionalization reactions are viable on the Spiro[3.3]heptane core?
- Methodology: Halogenation (e.g., Cl, Br substitution), oxidation to ketones (using KMnO4 or H2O2), and reduction to saturated hydrocarbons. The spiro structure’s rigidity influences reactivity, favoring electrophilic substitutions at specific carbon positions .
Advanced Research Questions
Q. How can spectroscopic contradictions arising from Spiro[3.3]heptane’s symmetry be resolved?
- Methodology: Advanced NMR techniques (e.g., 2D COSY, HSQC) clarify overlapping signals. Symmetry-induced degeneracy requires analysis of coupling constants and integration ratios. Computational modeling (DFT) can predict spectral patterns to validate experimental data .
Q. What strategies optimize Boc-deprotection in Spiro[3.3]heptane derivatives?
- Methodology: Treat Boc-protected intermediates with 4N HCl/dioxane under reflux (5–6 hours), followed by ether precipitation. This minimizes side reactions while preserving the spiro framework. LC/MS and <sup>1</sup>H NMR confirm deprotection efficiency .
Q. How do reaction conditions influence hydrolysis yields of spirocyclic esters?
- Methodology: For methyl esters (e.g., 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate), optimize pH (10–12), temperature (20–25°C), and reaction time (4 hours). Excess base and inert atmospheres prevent ester reformation, achieving >85% yield .
Q. What computational tools aid in predicting regioselectivity for spirocyclic functionalization?
- Methodology: Density Functional Theory (DFT) calculates electron density distributions and transition states. Molecular dynamics simulations assess steric effects, guiding synthetic routes for targeted substitutions (e.g., fluorination at the 6-position) .
Notes
- Advanced questions emphasize mechanistic analysis, optimization, and interdisciplinary validation (e.g., NMR/DFT synergy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
